N'-(6-Chloro-2-morpholinoquinolin-4-yl)-N,N-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Introduction of the Diethylaminoethyl Group: The chlorinated quinoline is reacted with diethylamine in the presence of a base such as sodium hydride (NaH) to introduce the diethylaminoethyl group.
Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with enzyme activity, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial properties.
Morpholine-substituted quinolines: Compounds with similar structural features but different substituents.
Uniqueness
6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is unique due to the combination of the diethylaminoethyl and morpholine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H27ClN4O |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(6-chloro-2-morpholin-4-ylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H27ClN4O/c1-3-23(4-2)8-7-21-18-14-19(24-9-11-25-12-10-24)22-17-6-5-15(20)13-16(17)18/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,21,22) |
InChI Key |
JMVFBMURMMNLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.